
2-(Pyridin-2-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yloxy)aniline is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Directing Group in C-H Amination
2-(Pyridin-2-yl) aniline has been identified as a new, removable directing group facilitating C-H amination mediated by cupric acetate. It has shown effectiveness in aminating β-C(sp2)-H bonds of benzamide derivatives with various amines, displaying good yields and functional group tolerance under atmospheric conditions. Additionally, it has led to the isolation of quinazolinone derivatives in certain reactions (Zhao et al., 2017).
Inhibition Studies
Inhibition studies have explored the relative potency of substituted pyridines, including 2-(Pyridin-2-yloxy)aniline derivatives, in cytochrome P-450-catalyzed reactions. These studies provide insights into the molecular interactions and inhibition mechanisms involved in these biochemical processes (Born & Hadley, 1980).
Computational and Structural Analysis
Computational methods, such as Density Functional Theory (DFT), have been employed to study the structure and vibrational spectra of this compound derivatives. This includes comparisons with single crystal X-ray diffraction results, providing valuable insights into the electronic and structural characteristics of these compounds (Acosta-Ramírez et al., 2013).
Electrocatalytic Properties
Studies on conducting polymers, like poly(N(-pyridin-4-ylmethyl)aniline), which contain a polyaniline backbone with pyridine pendant groups derived from this compound, have been conducted. These polymers have potential applications in electrochemical fuel generation, such as H2 production and CO2 reduction, due to their unique electrocatalytic properties (Hursán et al., 2016).
Synthesis and Characterization of Complexes
The synthesis and characterization of various complexes involving this compound have been extensively studied. These complexes, including those with metals like cobalt and palladium, have been analyzed using techniques like NMR, IR spectroscopy, and single crystal X-ray diffraction, providing insights into their potential applications in fields like catalysis and materials science (Mechria et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been shown to interact with a variety of amines in the process of C–H amination
Cellular Effects
Its role in C–H amination suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(Pyridin-2-yloxy)aniline involves its role as a directing group in C–H amination mediated by cupric acetate . This process effectively aminates the β-C(sp2)–H bonds of benzamide derivatives
Properties
IUPAC Name |
2-pyridin-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBGKJVZZVOMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74864-77-0 |
Source


|
| Record name | 2-(pyridin-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
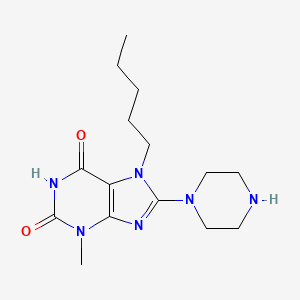
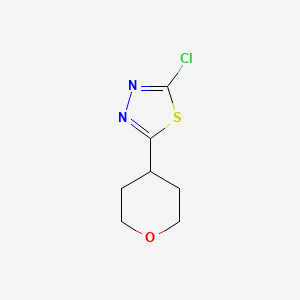
![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3002824.png)
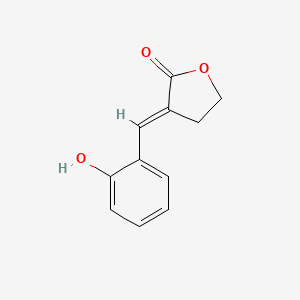
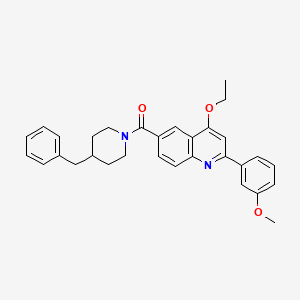
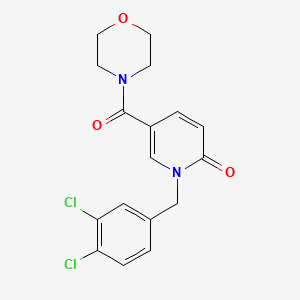


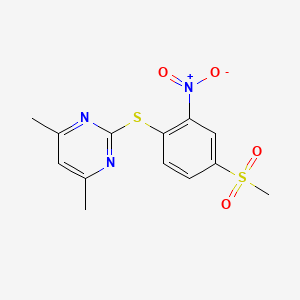
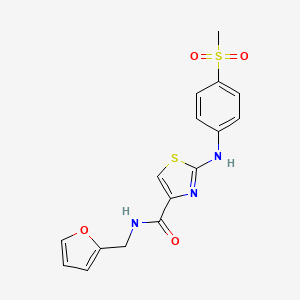
![N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide](/img/structure/B3002836.png)

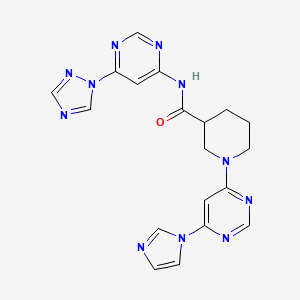
![N-(3-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002841.png)
